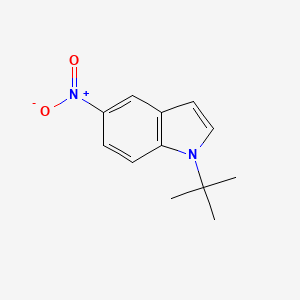
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is a heterocyclic compound that belongs to the class of benzazepines. This compound is characterized by a seven-membered ring containing nitrogen and is known for its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a benzene ring fused to an azepine ring, with a methyl group at the nitrogen atom and an amine group at the 7th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminophenol with an equimolar amount of N-tert-butyl-1,5,3-dithiazepane under mild conditions (20°C, 3 hours) in the presence of a catalyst such as Sm(NO3)3·6H2O in a solvent mixture of ethanol and chloroform . This method yields the desired benzazepine derivative in moderate to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amine group at the 7th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced benzazepine derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
- 1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Comparison: 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzazepines, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable target for further research and development .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
1-methyl-2,3,4,5-tetrahydro-1-benzazepin-7-amine |
InChI |
InChI=1S/C11H16N2/c1-13-7-3-2-4-9-8-10(12)5-6-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |
InChI-Schlüssel |
QQDQUWZZMUOQKN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC2=C1C=CC(=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
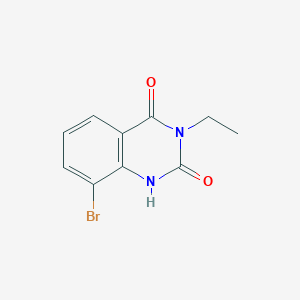
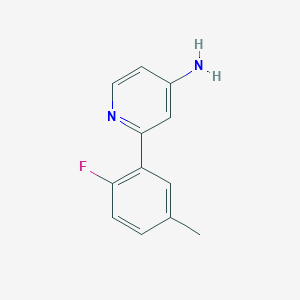
![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)
![3-[N-(3-phenylpropyl)-N-methyl-amino]-1-hydroxy-propane-1,1-diphosphonic acid](/img/structure/B8514180.png)
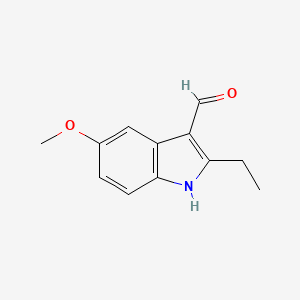
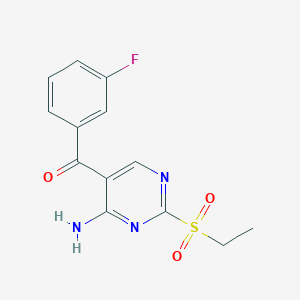
![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)
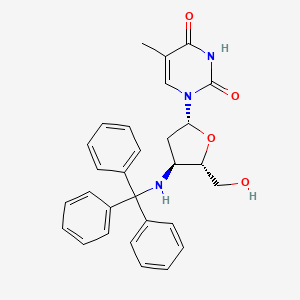

![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)


